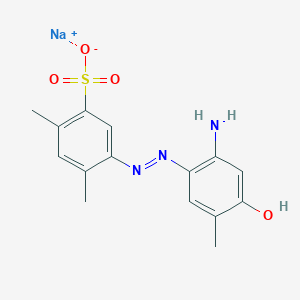
RDEA-436
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea/'s MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
Wissenschaftliche Forschungsanwendungen
Role in Rapid Development in Dictyostelium
The RDEA gene, along with REGA, significantly impacts the rapid development in Dictyostelium. RDEA gene products exhibit similarity to H2-type phosphotransferases, suggesting a role in a multistep phosphorelay system that modulates development rates in this organism (Chang et al., 1998). Disruption of the RDEA gene leads to a notable accumulation of cAMP at the vegetative stage, which is not observed in wild-type cells. This accumulation results from a novel adenylyl cyclase activity, indicating a unique regulatory mechanism in the development of Dictyostelium (Kim et al., 1998).
Participation in a Eukaryotic Phospho-relay
The interaction between RDEA and RegA (response regulator) in Dictyostelium represents a crucial element in a eukaryotic His-Asp phospho-relay network. This network is instrumental in regulating cAMP signaling, development, and fruiting body maturation in this organism. Phosphorylation of RegA by a heterologous phospho-donor protein significantly activates RegA phosphodiesterase activity, highlighting the functional importance of RDEA in this biological process (Thomason et al., 1999).
Reductive Dehalogenase Activity
In a study on Dehalococcoides ethenogenes strain 195, RDEA-associated gene expressions were investigated during the growth and reductive dechlorination of various chlorinated compounds. The expression patterns of these genes, such as the reductive dehalogenase (RD) gene, serve as biomarkers for the physiological activity of Dehalococcoides spp. in environments contaminated with chlorinated compounds (Fung et al., 2007).
Application in Rock Fragmentation Analysis
A novel approach called random discrete element analysis (RDEA) has been applied to study rock fragmentation under uniaxial compression. This method integrates random field theory and discrete element method, providing insights into the mechanisms of rock fragmentation and the influence of microscopic material properties on rock strength and fragmentation patterns (Zhao & Liu, 2020).
Eigenschaften
Molekularformel |
C22H16N6O |
|---|---|
Aussehen |
Solid powder |
Synonyme |
RDEA436; RDEA-436; RDEA 436.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





